MY-5445 is a synthetic compound belonging to the phthalazinone class. It has been primarily investigated in scientific research for its ability to inhibit specific phosphodiesterases (PDEs), particularly PDE5. [, , , , , , , , ] This inhibitory action makes it a valuable tool for studying cellular signaling pathways involving cyclic nucleotides like cyclic guanosine monophosphate (cGMP).
The synthesis of MY-5445 involves several steps, primarily focusing on the formation of phthalazine derivatives. The synthesis typically begins with the preparation of 4-benzyl-2H-phthalazine derivatives through a series of reactions involving formaldehyde and other reagents.
MY-5445's molecular structure is characterized by a phthalazine core, which is crucial for its biological activity. The specific arrangement of functional groups within this framework influences its interaction with phosphodiesterase type 5 and the ABCG2 transporter.
The molecular docking studies indicate that MY-5445 binds effectively to the substrate-binding pocket of ABCG2, suggesting a competitive inhibition mechanism that could be leveraged for therapeutic purposes .
MY-5445 undergoes various chemical reactions that are significant for its pharmacological activity. The primary reaction involves its interaction with the ABCG2 transporter:
The mechanism by which MY-5445 exerts its effects involves multiple pathways:
The physical and chemical properties of MY-5445 are critical for understanding its behavior in biological systems:
These properties influence both the pharmacokinetics and pharmacodynamics of MY-5445 in therapeutic applications.
MY-5445 has several notable applications across different fields:
MY-5445 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP) to its inactive form, 5'-GMP. PDE5 belongs to the metallophosphohydrolase family and contains a conserved catalytic domain with a zinc-binding motif and regulatory domains (GAF-A and GAF-B) that modulate cGMP binding [2] [10]. The enzyme exists as a homodimer, with each monomer featuring a catalytic site that accommodates cGMP via a "glutamine switch" mechanism involving residue Gln817 and a "hydrophobic clamp" formed by Gly817 and Phe820 [2].
MY-5445's selectivity for PDE5 over other PDE isoforms is attributed to its structural complementarity with the PDE5 catalytic pocket. Unlike pan-inhibitors like sulindac sulfide, MY-5445 exhibits >100-fold selectivity for PDE5 compared to PDE1–4, 6–11, as demonstrated by enzymatic assays using recombinant human PDE isoforms [7] [10]. This specificity minimizes off-target effects on cAMP-hydrolyzing enzymes, positioning MY-5445 as a precise tool for studying cGMP-dependent pathways.
Table 1: Selectivity Profile of MY-5445 Across PDE Isoenzymes
PDE Isoform | Primary Substrate | Tissue Distribution | Inhibition by MY-5445 |
---|---|---|---|
PDE5 | cGMP | Platelets, smooth muscle, kidney | High (IC₅₀ ~1.2 μM) |
PDE6 | cGMP | Retina | Low (>100 μM) |
PDE9 | cGMP | Spleen, brain | Negligible |
PDE3 | cAMP/cGMP | Heart, platelets | Low (>50 μM) |
Source: Adapted from enzymatic studies using purified human PDEs [7] [10]
MY-5445 functions as a competitive inhibitor of PDE5, directly competing with cGMP for occupancy of the catalytic site. Kinetic analyses reveal an IC₅₀ value of approximately 1.2 μM in colon tumor cell lysates, with a Kᵢ (inhibition constant) of 0.8 μM, indicating high-affinity binding [7]. Lineweaver-Burk plots demonstrate that MY-5445 increases the apparent Kₘ of PDE5 for cGMP without altering Vₘₐₓ, confirming classical competitive inhibition [3] [7].
Key kinetic characteristics include:
MY-5445-mediated PDE5 inhibition elevates intracellular cGMP by 3–5 fold within 30 minutes, activating two primary signaling axes:
A. cGMP/PKG-Dependent ApoptosisAccumulated cGMP activates protein kinase G (PKG), which:
B. Cross-Activation of cAMP/PKA SignalingElevated cGMP inhibits PDE3 (a cAMP-hydrolyzing enzyme), creating a cGMP-cAMP crosstalk:
Table 2: Functional Consequences of MY-5445-Induced cGMP Elevation
Pathway | Key Effectors | Biological Outcome | Validated Models |
---|---|---|---|
PKG/β-catenin | ↓Cyclin D1, ↓Survivin | G₁/S cell cycle arrest | HT-29, SW480 colon cancer [7] |
PKA/CREB | ↑p21, ↑p27 | Senescence & differentiation | SUM149 breast cancer [5] |
ALDHhigh CSC depletion | ↓ALDH1A3, ↓SOX2 | Reduced tumorsphere formation | HCT116, SUM149 [5] |
Cancer Stem Cell (CSC) Elimination: In SUM149 breast cancer cells, MY-5445 reduces the ALDHhigh CSC subpopulation by 60–80% within 72 hours. This occurs independently of PKG but requires PKA-mediated suppression of Wnt/β-catenin signaling, confirmed via siRNA knockdown experiments [5].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: